
(-)-Epigallocatechin-(4beta->8)-(-)-epicatechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-epigallocatechin-(4beta->8)-(-)-epicatechin is a proanthocyanidin consisting of (-)-epigallocatechin and (-)-epicatechin units joined by a (4beta->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epigallocatechin and a (-)-epicatechin.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties : The compound has been identified in plants like Dioclea lasiophylla and has shown significant antioxidant activities. This is important for potential applications in preventing oxidative stress-related diseases (Barreiros et al., 2000).
Trypsin Inhibitor Activity : In a study on Vicia faba, similar compounds were found to exhibit trypsin inhibitory activity, suggesting a role in digestive processes or potential therapeutic applications (Helsper et al., 1993).
Cancer, Inflammation, Diabetes, and Neurodegeneration : A review discusses the broader group of polyphenols, including epigallocatechin gallate and (-)-epicatechin, highlighting their potential therapeutic effects in diseases like cancer, inflammation, diabetes, and neurodegenerative disorders (Shay et al., 2015).
Cancer-Preventive Activity : A study on human lung cancer cells showed that (-)-epicatechin can enhance the cancer-preventive effects of epigallocatechin gallate, indicating potential applications in cancer prevention and treatment (Suganuma et al., 1999).
Pigment Formation : The compound has been linked to pigment formation in tea-fermentation, which is significant for understanding the chemical processes in food and beverage production (Tanaka et al., 2000).
Inhibition of Vascular Endothelial Growth Factor : Epigallocatechin-3 gallate, compared to epicatechin, inhibited vascular endothelial growth factor-induced signaling in human umbilical endothelial cells, suggesting potential applications in inhibiting tumor angiogenesis (Neuhaus et al., 2004).
Extraction Methods : Research on optimizing the extraction parameters of these compounds from green tea highlights the importance of effective extraction methods for their utilization in various applications (Ayyildiz et al., 2018).
Reduction of Reactive Carbonyl Species : The compounds have been shown to reduce the concentration of methylglyoxal, a glycation agent, under physiological conditions, which is significant for diabetes management and prevention (Lo et al., 2006).
Microbial Transformation in Tea Processing : Studies have also focused on the transformation of these compounds during tea processing, an important aspect for the tea industry (Tang-bing, 2011).
Stabilization by Human Serum Albumin : A study showed that human serum albumin increases the stability of green tea catechins in aqueous physiological conditions, important for their potential pharmacological use (Zinellu et al., 2015).
Eigenschaften
Molekularformel |
C30H26O13 |
|---|---|
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
ZYDDITZPGFXQSD-GYPOYYOSSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




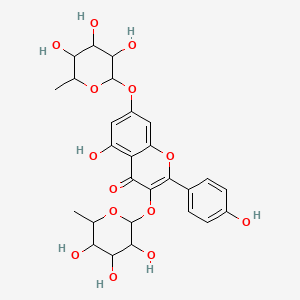
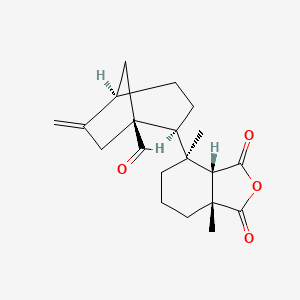
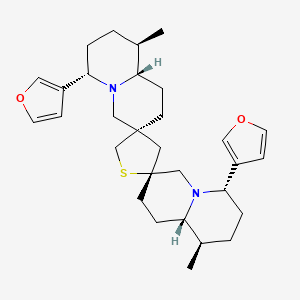
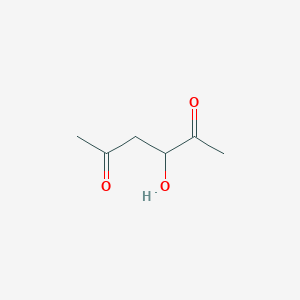
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
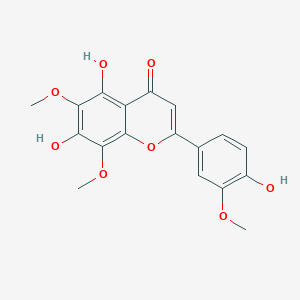
![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)
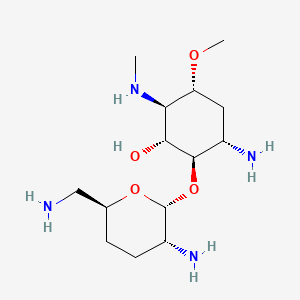



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252872.png)
![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)